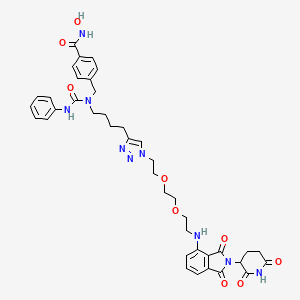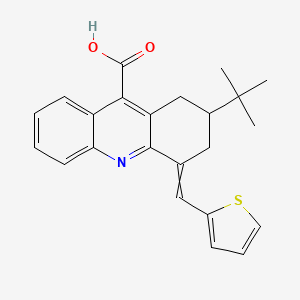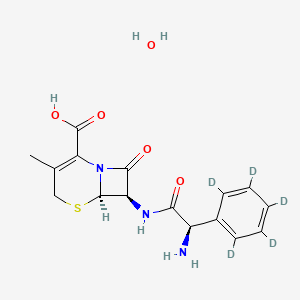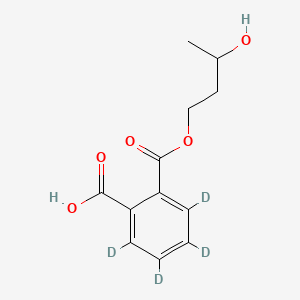![molecular formula C30H36O9 B12430364 Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nimbin is a triterpenoid compound isolated from the neem tree (Azadirachta indica). It is part of the chemical family of limonoids and triterpenoids. Nimbin is known for its various biological activities, including anti-inflammatory, antipyretic, fungicidal, antihistamine, and antiseptic properties . It was first extracted in 1942 from neem seeds by Siddiqi et al. and has since been studied for its potential medicinal and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Nimbin can be extracted from different parts of the neem tree using solvents or supercritical carbon dioxide . The extraction process involves dissolving nimbin into an organic solvent, followed by purification steps to isolate the compound .
Industrial Production Methods: Industrial production of nimbin typically involves large-scale extraction from neem seeds, leaves, or bark. The process includes solvent extraction, filtration, and purification to obtain nimbin in its pure form .
化学反応の分析
Types of Reactions: Nimbin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nimbin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nimbin.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the nimbin molecule.
Major Products Formed: The major products formed from these reactions include various nimbin derivatives with enhanced biological activities or improved solubility .
科学的研究の応用
Nimbin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Studied for its potential as a natural pesticide and insect repellent .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its effects on cell proliferation and apoptosis in cancer research .
Medicine:
- Potential therapeutic agent for treating inflammatory conditions, viral infections, and skin disorders.
- Explored for its antioxidant properties and potential protective effects on organs susceptible to oxidative damage .
Industry:
- Used in the formulation of eco-friendly agrochemicals and pesticides.
- Incorporated into skincare products for its anti-inflammatory and antioxidant properties .
作用機序
Nimbin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Properties: Nimbin may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .
Antioxidant Activity: Nimbin acts as a free radical scavenger, protecting cells from oxidative stress .
Antifungal and Antibacterial Effects: Nimbin disrupts the cell membrane integrity of certain microorganisms, leading to their death .
類似化合物との比較
Azadirachtin: Known for its potent insecticidal properties.
Salannin: Exhibits similar biological activities to nimbin but with different potency.
Nimbidin: Another neem-derived compound with antimicrobial and anti-inflammatory properties.
Uniqueness of Nimbin: Its relatively hydrophobic nature and the ability to form inclusion complexes make it a versatile compound for different applications .
特性
IUPAC Name |
methyl 2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIBRJOQAYBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863659 |
Source


|
| Record name | Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
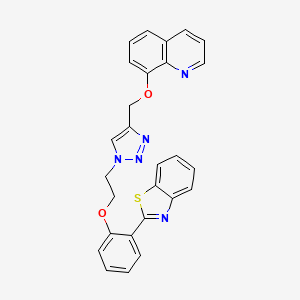
![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
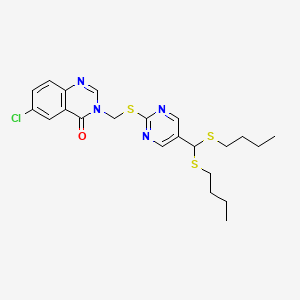
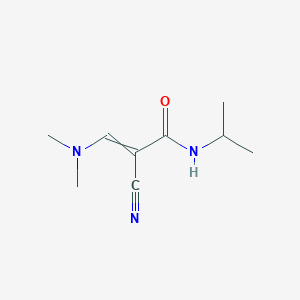
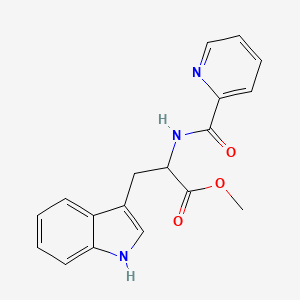
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
